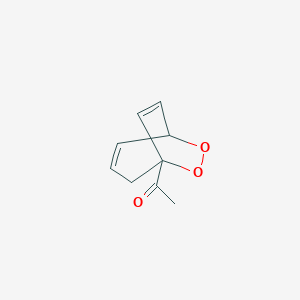
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene, commonly known as ACE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACE is a cyclic compound that contains an epoxide and a ketone functional group, making it a versatile molecule for chemical reactions and biological studies. In
Wissenschaftliche Forschungsanwendungen
ACE has been studied extensively for its potential applications in various scientific fields. One of the primary applications of ACE is in the field of organic chemistry, where it is used as a building block for the synthesis of more complex molecules. ACE has also been used in the development of new catalysts and as a reagent for the functionalization of organic compounds.
In the field of pharmacology, ACE has been studied for its potential as an anticancer agent. Studies have shown that ACE can induce apoptosis, or programmed cell death, in cancer cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of ACE is not fully understood, but studies have suggested that it may act through multiple pathways. ACE has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to induce DNA damage in cancer cells. ACE has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
ACE has been shown to have various biochemical and physiological effects. In vitro studies have shown that ACE can induce apoptosis in cancer cells and inhibit the growth of tumor cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ACE is its versatility as a building block for the synthesis of more complex molecules. ACE is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of ACE is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of ACE. One area of research is the development of new synthetic methods for the production of ACE and related compounds. Another area of research is the investigation of the potential therapeutic applications of ACE, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of ACE and its potential interactions with other compounds.
Synthesemethoden
The synthesis of ACE involves a multi-step reaction starting from the precursor compound, 1,3-cycloheptadiene. First, the precursor is epoxidized using a peracid to form 1,2-epoxycycloheptene. The epoxide is then selectively opened using a Grignard reagent to form a ketone group, resulting in the formation of ACE. The synthesis of ACE has been optimized over the years, and various methods have been developed to increase the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
194657-03-9 |
|---|---|
Produktname |
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene |
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-7(10)9-5-2-3-8(4-6-9)11-12-9/h2-4,6,8H,5H2,1H3 |
InChI-Schlüssel |
KQZXVVXYGDRRKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
Kanonische SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
Synonyme |
Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



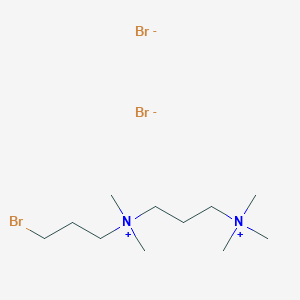
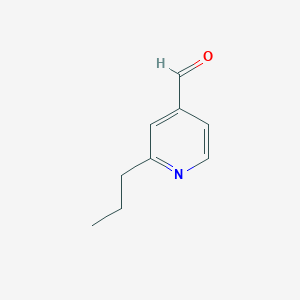



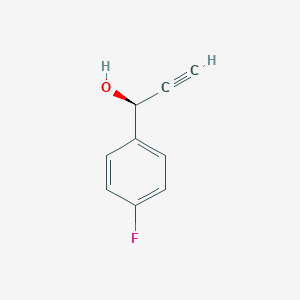
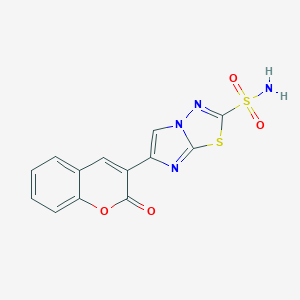
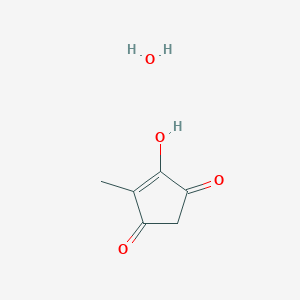
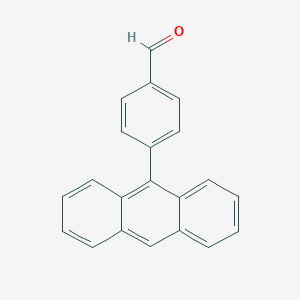
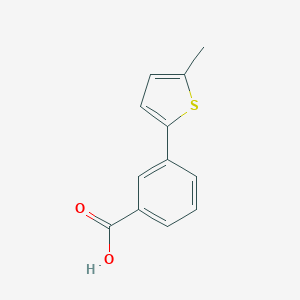
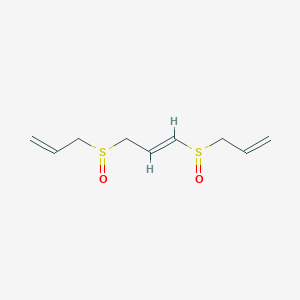
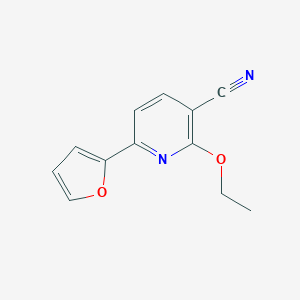
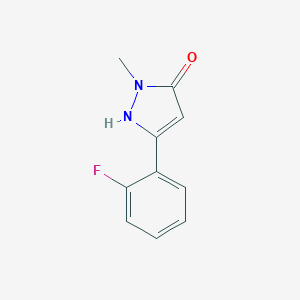
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)